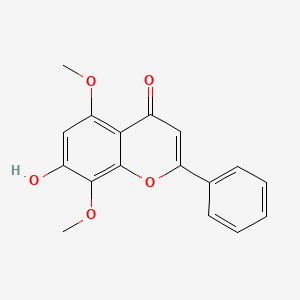

7-Hydroxy-5,8-Dimethoxyflavone

説明

Structure

3D Structure

特性

CAS番号 |

3316-54-9 |

|---|---|

分子式 |

C17H14O5 |

分子量 |

298.29 g/mol |

IUPAC名 |

7-hydroxy-5,8-dimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |

InChIキー |

NZOUUYOSKJFMKB-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)OC)C3=CC=CC=C3 |

製品の起源 |

United States |

Contextualization of Flavonoids in Natural Product Chemistry

Flavonoids represent a vast and diverse group of naturally occurring phenolic compounds found extensively throughout the plant kingdom. nih.govresearchgate.net These low-molecular-weight substances are secondary metabolites, meaning they are not directly involved in the primary processes of growth, development, or reproduction, but often play crucial roles in the plant's interaction with its environment. mdpi.com They are responsible for the vibrant colors of many flowers and fruits, attracting pollinators and seed dispersers. nih.gov Furthermore, flavonoids are known to be synthesized by plants in response to environmental stressors such as microbial infections and UV radiation, acting as a defense mechanism. nih.govscispace.com

Chemically, all flavonoids share a fundamental fifteen-carbon skeleton (C6-C3-C6), which consists of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C). nih.gov The various classes of flavonoids, such as flavones, flavonols, flavanones, isoflavones, and anthocyanins, are distinguished by the level of oxidation and the substitution pattern of the C ring. mdpi.comnih.gov Individual compounds within each class are further differentiated by the substitution patterns on the A and B rings, often featuring hydroxyl, methoxy (B1213986), or glycosidic groups. nih.gov Due to their widespread presence in fruits, vegetables, grains, and tea, flavonoids are an integral part of the human diet. nih.govresearchgate.net

Overview of 7 Hydroxy 5,8 Dimethoxyflavone Within Flavonoid Subclasses

7-Hydroxy-5,8-dimethoxyflavone belongs to the flavone (B191248) subclass of flavonoids. Flavones are characterized by a double bond between the C2 and C3 positions of the C ring and the attachment of the B ring at the C2 position. nih.gov Specifically, this compound is classified as an O-methylated flavonoid, indicating the presence of methoxy (B1213986) groups (-OCH3) on the flavonoid backbone. hmdb.caimsc.res.in

The structure of this compound is defined by a hydroxyl group (-OH) at the C7 position and two methoxy groups at the C5 and C8 positions of the A ring. This specific arrangement of functional groups significantly influences its chemical properties and potential biological activities.

Historical Perspective on the Isolation and Characterization of 7 Hydroxy 5,8 Dimethoxyflavone

Botanical Sources and Species Identification

This compound has been identified and isolated from several plant species, most notably Andrographis paniculata and Scutellaria baicalensis.

Isolation from Andrographis paniculata

Andrographis paniculata, a member of the Acanthaceae family, is a medicinal herb used in traditional medicine. windows.net Chemical analyses of this plant have led to the isolation of this compound from its aerial parts, roots, and stems. tandfonline.comresearchgate.net Studies have shown that this compound is one of several flavonoids present in the plant, often extracted using solvents like methanol, chloroform, and hexane. researchgate.netnih.gov

Occurrence in Scutellaria baicalensis

Scutellaria baicalensis, also known as Chinese skullcap, is another significant botanical source of this compound. nih.govbiointerfaceresearch.com This perennial herb from the Lamiaceae family is widely used in traditional Chinese medicine. nih.gov The flavonoid, sometimes referred to as 7-O-methylwogonin in this context, has been isolated from the roots of the plant. nih.govscispace.com

Extraction and Isolation Methodologies in Phytochemical Studies

The process of obtaining this compound from its natural sources involves several standard phytochemical techniques. The initial step is typically the extraction from dried and ground plant material, such as the leaves, stems, or roots.

Common solvents used for this extraction include:

Ethanol windows.nettandfonline.com

Methanol researchgate.netnih.gov

Chloroform researchgate.netnih.gov

Hexane researchgate.netnih.gov

Following extraction, the crude extract undergoes various chromatographic techniques to isolate the individual compounds. Column chromatography using silica (B1680970) gel is a frequently employed method. brieflands.comresearchgate.net The separation process is often monitored by thin-layer chromatography. Further purification can be achieved through techniques like preparative high-performance liquid chromatography (HPLC). The final identification and structural elucidation of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Co-occurrence with Structurally Related Flavonoids and Metabolites

In its botanical sources, this compound is typically found alongside a variety of other structurally related flavonoids and secondary metabolites. The specific composition of these accompanying compounds can vary depending on the plant species and the part of the plant being analyzed.

Table 1: Flavonoids and Metabolites Co-occurring with this compound in Andrographis paniculata

| Compound Name | Compound Type |

| 5-Hydroxy-7,8,2'-trimethoxyflavone | Flavone (B191248) |

| 5-Hydroxy-7,8,2',5'-tetramethoxyflavone | Flavone |

| Andrographolide | Diterpenoid |

| 14-Deoxy-11,12-didehydroandrographolide | Diterpenoid |

| Andrograpanin | Diterpenoid |

| 14-Deoxyandrographolide | Diterpenoid |

| (±)-5-Hydroxy-7,8-dimethoxyflavanone | Flavanone (B1672756) |

Data sourced from multiple studies. tandfonline.comresearchgate.netnih.gov

Table 2: Flavonoids and Metabolites Co-occurring with this compound in Scutellaria baicalensis

| Compound Name | Compound Type |

| Baicalin | Flavonoid Glycoside |

| Wogonoside | Flavonoid Glycoside |

| Baicalein (B1667712) | Flavone |

| Wogonin (B1683318) | Flavone |

| Skullcapflavone I | Flavone |

| 5,7,4'-Trihydroxy-8-methoxyflavone | Flavone |

Data sourced from multiple studies. nih.govscispace.comnih.gov

Chemical Synthesis Pathways of this compound and Analogs

The chemical synthesis of flavones, particularly those with complex oxygenation patterns like this compound, relies on a combination of foundational strategies for building the core structure and highly specific reactions for introducing functional groups at desired positions.

The construction of the fundamental flavone skeleton is a well-established area of organic synthesis, with several key methods being widely adopted. One of the most common and versatile approaches begins with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. This chalcone is then subjected to oxidative cyclization to yield the flavone. A frequently used reagent for this cyclization is iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

Alternative classical methods include the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. The Allan-Robinson synthesis involves heating a 2-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding sodium salt. jchr.org More contemporary methods have also been developed, such as palladium-catalyzed reactions like the Sonogashira coupling, which can be used to construct the flavone ring system in a one-pot, regioselective manner. nih.govresearchgate.net These modern techniques often offer advantages in terms of yield, reaction conditions, and the ability to tolerate a wider range of functional groups.

Achieving the specific 5,7,8-trioxygenated pattern of this compound requires precise control over the placement of hydroxyl and methoxy (B1213986) groups, a process known as regioselective functionalization. The synthesis typically starts from a highly oxygenated acetophenone. For instance, the benzoylation of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone can lead to the formation of this compound. ias.ac.in Similarly, the synthesis of the isomeric skullcapflavone I (5,2′-dihydroxy-7,8-dimethoxyflavone) was successfully achieved starting from 2-hydroxy-3,4,6-trimethoxyacetophenone, highlighting the importance of the starting material's substitution pattern for directing the final structure. oup.com

The introduction of methyl groups (methylation) is typically accomplished using reagents like dimethyl sulfate (B86663) or iodomethane. chemicalbook.comkoreascience.kr The selective placement of these groups often relies on protecting and deprotecting various hydroxyl groups throughout the synthetic sequence to ensure that methylation occurs only at the desired positions.

Demethylation, the removal of a methyl ether group to reveal a hydroxyl group, is a crucial step in the synthesis of many naturally occurring flavones. This reaction is particularly important for producing hydroxylated flavones from more synthetically accessible methoxylated intermediates. The choice of demethylating agent is critical for achieving selectivity, especially in molecules with multiple methoxy groups.

A common and powerful reagent for this purpose is aluminum chloride (AlCl₃), which can selectively cleave the methoxy group at the C-5 position due to chelation with the adjacent C-4 carbonyl oxygen. koreascience.kr For example, the treatment of this compound with AlCl₃ results in the demethylation of the C-5 methoxy group to produce wogonin (5,7-dihydroxy-8-methoxyflavone). ias.ac.in Other strong Lewis acids like boron tribromide (BBr₃) are also widely used for cleaving aryl methyl ethers. koreascience.kr Researchers have also reported novel and highly selective methods, such as the use of semicarbazide (B1199961) in refluxing glacial acetic acid for the specific demethylation of 5-O-methylated flavones. acgpubs.org

| Reagent | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., CHCl₃) | Highly selective for C-5 methoxy group due to chelation. | ias.ac.inkoreascience.kr |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Powerful demethylating agent, can cleave multiple methoxy groups. | koreascience.kr |

| Semicarbazide/Acetic Acid | Refluxing glacial acetic acid | Reported for unusual and selective 5-O-demethylation of flavones. | acgpubs.org |

| Hydriodic Acid (HI) | Reflux | Strong acid, can cause pyrone ring opening and rearrangement. | ias.ac.in |

Biotransformation and Microbial Metabolism of Dimethoxyflavones

Biotransformation uses microorganisms or isolated enzymes to perform chemical modifications on a substrate, often with high selectivity and under mild conditions. This approach is a valuable tool for generating derivatives of natural products that may be difficult to access through traditional chemical synthesis.

The microbial metabolism of dimethoxyflavones primarily involves oxidative reactions such as hydroxylation (addition of a hydroxyl group) and O-demethylation (removal of a methyl group). tandfonline.com These transformations are typically catalyzed by cytochrome P450 monooxygenase enzymes present in the microbial cells. usda.gov Fungi are particularly adept at these conversions. For example, entomopathogenic filamentous fungi from the genera Beauveria and Isaria have demonstrated the ability to demethylate and hydroxylate various methoxyflavones. acs.orgnih.govacs.org The transformation process can be a cascading series of reactions, where a substrate undergoes progressive demethylation and/or hydroxylation to yield multiple products. acs.orgmdpi.com

Studies on the biotransformation of 7,8-dimethoxyflavone (B191122), a close structural analog of the target compound, provide significant insight into the metabolic pathways. When 7,8-dimethoxyflavone is fermented with the fungus Aspergillus flavus, it is completely converted into a single metabolite: 7-hydroxy-8-methoxyflavone. tandfonline.comnih.gov This specific C-7 demethylation highlights the high regioselectivity that can be achieved through microbial transformation.

Incubation with a different fungus, Mucor ramannianus, yields a more complex mixture of products. This organism produces five different metabolites from 7,8-dimethoxyflavone through various hydroxylation and demethylation reactions. tandfonline.comnih.govthieme-connect.com A key observation across these transformations is that the methoxy group at the C-8 position often remains intact, while the C-7 position is susceptible to demethylation. tandfonline.comusda.gov

| Substrate | Microorganism | Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| 7,8-Dimethoxyflavone | Aspergillus flavus | 7-Hydroxy-8-methoxyflavone | C-7 O-demethylation | tandfonline.comnih.gov |

| 7,8-Dimethoxyflavone | Mucor ramannianus | 7,8-Dimethoxy-4'-hydroxyflavone | B-ring hydroxylation | tandfonline.comnih.govthieme-connect.com |

| 7,8-Dimethoxyflavone | Mucor ramannianus | 3',4'-Dihydroxy-7,8-dimethoxyflavone | B-ring dihydroxylation | tandfonline.comnih.govthieme-connect.com |

| 7,8-Dimethoxyflavone | Mucor ramannianus | 7,3'-Dihydroxy-8-methoxyflavone | C-7 demethylation, B-ring hydroxylation | tandfonline.comnih.govthieme-connect.com |

| 7,8-Dimethoxyflavone | Mucor ramannianus | 7,4'-Dihydroxy-8-methoxyflavone | C-7 demethylation, B-ring hydroxylation | tandfonline.comnih.govthieme-connect.com |

| 7,8-Dimethoxyflavone | Mucor ramannianus | 8-Methoxy-7,3',4'-trihydroxyflavone | C-7 demethylation, B-ring dihydroxylation | tandfonline.comnih.govthieme-connect.com |

Molecular and Cellular Mechanisms of Action

Modulation of Inflammatory Signaling Pathways

There is currently a lack of specific research detailing the effects of 7-Hydroxy-5,8-Dimethoxyflavone on key inflammatory signaling pathways. While other flavonoids have demonstrated significant anti-inflammatory properties, it is not scientifically accurate to extrapolate these findings to this distinct chemical entity.

Inhibition of Pro-inflammatory Cytokine and Chemokine Production (TNF-α, IL-6, MIP-2)

No specific studies were identified that investigated the inhibitory effects of this compound on the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or the chemokine Macrophage Inflammatory Protein-2 (MIP-2). Research on other related flavonoids suggests that the substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone is critical for biological activity, highlighting the need for specific studies on this compound.

Suppression of Nitric Oxide Secretion

The potential for this compound to suppress the secretion of nitric oxide (NO), a key mediator in inflammatory processes, has not been documented in the available scientific literature. Many polymethoxyflavonoids are known to inhibit NO production in activated macrophages, often by downregulating the expression of inducible nitric oxide synthase (iNOS). However, without direct experimental evidence, the activity of this compound in this regard remains unknown.

Regulation of NF-κB Transcriptional Activity

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. The ability of flavonoids to modulate NF-κB activity is a key aspect of their anti-inflammatory effects. At present, there are no published findings that specifically address the impact of this compound on the transcriptional activity of NF-κB.

Impact on Propionibacterium acnes-induced Inflammatory Mediators (IL-8, IL-1β)

Propionibacterium acnes (now known as Cutibacterium acnes) is a bacterium linked to the inflammatory skin condition acne vulgaris, triggering the release of inflammatory mediators such as Interleukin-8 (IL-8) and Interleukin-1β (IL-1β). The effect of this compound on inflammation induced by this bacterium has not been a subject of scientific investigation.

Cellular Growth Regulation and Apoptosis Induction

The potential of this compound as a regulator of cellular growth or as an inducer of apoptosis, particularly in the context of cancer, is an area that requires investigation.

Effects on Cancer Cell Lines

A thorough search of scientific databases did not yield any studies reporting on the effects of this compound on any cancer cell lines. Research into the antiproliferative and apoptotic effects of flavonoids is a vibrant field, with many compounds showing promise. The specific arrangement of the hydroxyl and methoxy groups in this compound could confer unique biological activities, but these have yet to be explored and documented.

Mechanisms of Apoptosis Induction

While direct studies on this compound are limited, research on structurally related flavones provides insight into potential mechanisms of apoptosis induction. The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many flavonoids.

Studies on the related compound 5,7-dimethoxyflavone (B190784) (DMF) have shown that it can induce apoptosis in human endometriosis and liver cancer cell lines. researchgate.netnih.gov The mechanisms identified include the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic pathways. researchgate.net In endometriosis cells, DMF treatment resulted in DNA fragmentation, a hallmark of apoptosis, and was also associated with the loss of mitochondrial membrane potential, dysregulation of intracellular calcium levels, and activation of the endoplasmic reticulum stress pathway. nih.gov

Similarly, 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has been demonstrated to promote apoptotic cell death in human hepatocarcinoma cells. nih.gov This process is mediated by the modulation of key apoptosis-regulating proteins. nih.gov Research indicates that 7,8-DHF can enhance the expression of the pro-apoptotic protein Bax while decreasing levels of the anti-apoptotic protein Bcl-xL. nih.gov This shift in the Bax/Bcl-xL ratio is a critical factor in initiating the mitochondrial pathway of apoptosis. Furthermore, 7,8-DHF has been shown to activate caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov

Another related molecule, 5-hydroxy-7-methoxyflavone (HMF) , induces apoptosis in human colon carcinoma cells by triggering mitochondrial membrane perturbation and the release of cytochrome c. plos.org This process is also accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins BID and Bax, ultimately leading to caspase-3-mediated apoptosis. plos.org A central mediator in this pathway is the generation of ROS, which induces endoplasmic reticulum stress and subsequent activation of the mitochondrial apoptosis pathway. plos.org

| Compound | Cell Line | Observed Mechanisms of Apoptosis | Key Proteins/Pathways Modulated |

|---|---|---|---|

| 5,7-dimethoxyflavone | Liver Cancer (HepG2) | Induction of ROS, cell cycle arrest. researchgate.net | Not specified |

| 5,7-dimethoxyflavone | Endometriosis Cells | DNA fragmentation, loss of mitochondrial membrane potential, ER stress. nih.gov | ER Stress Pathway molecules |

| 7,8-dihydroxyflavone | Hepatocarcinoma (HUH-7) | Caspase-dependent pathway. nih.gov | Upregulation of Bax and cleaved caspase-3; Downregulation of Bcl-xL. nih.gov |

| 5-hydroxy-7-methoxyflavone | Colon Carcinoma (HCT-116) | ROS generation, ER stress, mitochondrial pathway. plos.org | Upregulation of BID and Bax; Downregulation of Bcl-2; Cytochrome c release; Caspase-3 activation. plos.org |

Influence on Cell Cycle Progression

Flavonoids can exert anticancer effects by interfering with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific checkpoints. This prevents the proliferation of malignant cells.

Research on 5,7-dimethoxyflavone demonstrated that it induces cell cycle arrest in the Sub-G1 phase in liver cancer cells, which is indicative of apoptosis. researchgate.net Similarly, 7,8-dihydroxyflavone has been reported to cause cell death in leukemia cells by blocking the cell cycle in the G1 phase. nih.gov

A more complex related flavone, 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone (THDMF) , was also found to arrest the cell cycle of gastric cancer cells. nih.govarchivesofmedicalscience.com Flow cytometry data showed that exposure to THDMF significantly increased the percentage of cells in the G1 phase while decreasing the populations in the S and G2/M phases. nih.govarchivesofmedicalscience.com This G1 phase arrest was associated with the downregulation of c-Myc expression and an increase in the expression of the p21 protein, a well-known cell cycle inhibitor. nih.gov

MicroRNA Modulation (e.g., miR-145 expression) and Signaling Pathways (e.g., PI3K/AKT)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in regulating gene expression post-transcriptionally. nih.gov The modulation of miRNA expression is an emerging mechanism by which natural compounds can influence cellular processes, including proliferation and apoptosis. The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and growth, and it is often dysregulated in cancer. nih.gov

A study on 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone (THDMF) in gastric cancer cells provides a direct link between a related flavone, miR-145, and the PI3K/AKT pathway. nih.govarchivesofmedicalscience.com The research demonstrated that THDMF treatment markedly increased the expression of miR-145 in MKN28 gastric cancer cells. nih.govarchivesofmedicalscience.com miR-145 is known to act as a tumor suppressor by regulating the growth of tumor cells. archivesofmedicalscience.com Concurrently, THDMF exposure suppressed the PI3K/AKT signaling pathway, as evidenced by decreased expression of PI3K and phosphorylated AKT (p-AKT). nih.gov This suggests that the anticancer effect of THDMF may be mediated, at least in part, through the upregulation of miR-145 and the subsequent downregulation of the pro-survival PI3K/AKT pathway. nih.govarchivesofmedicalscience.com

Neuropharmacological Target Interactions

Ligand-Receptor Interactions in Neurological Pathways

The neuroprotective effects of flavonoids are often attributed to their ability to interact with various receptors in the central nervous system. In silico studies on 5,7-dimethoxyflavone (DMF) have predicted its potential to bind to several key neurological receptors. nih.govnih.gov These predicted targets include subunits of the GABA-A receptor (GABRA1 and GABRG2) and serotonin (B10506) receptors (5-HT2A and 5-HT2C). nih.govnih.govresearchgate.net The GABA-A receptor is the primary mediator of inhibitory neurotransmission in the brain, while serotonin receptors are involved in regulating mood, cognition, and anxiety. Molecular docking studies showed that DMF could form strong binding interactions with the GABRA1 and GABRG2 subunits at the benzodiazepine (B76468) binding site. nih.gov

Furthermore, experimental studies have shown that various hydroxyflavones can act as ligands for the orphan nuclear receptor 4A1 (NR4A1). mdpi.com NR4A1 is involved in regulating cellular processes like inflammation and apoptosis, and its expression in the brain suggests a potential role in neurological function. The ability of the flavone backbone to bind to such receptors highlights a plausible mechanism for their neuropharmacological activity. mdpi.com

| Compound | Predicted/Identified Target Receptor | Potential Neurological Relevance |

|---|---|---|

| 5,7-dimethoxyflavone | GABA-A Receptor (GABRA1, GABRG2 subunits). nih.govnih.gov | Modulation of inhibitory neurotransmission. nih.gov |

| 5,7-dimethoxyflavone | Serotonin Receptors (5-HT2A, 5-HT2C). nih.govnih.gov | Regulation of mood, cognition, and anxiety. researchgate.net |

| Various Hydroxyflavones | Orphan Nuclear Receptor 4A1 (NR4A1). mdpi.com | Regulation of inflammation and cellular homeostasis. mdpi.com |

Tyrosine Kinase B (TrkB) Receptor Agonism by Related Flavones

One of the most significant neuroprotective mechanisms identified for flavones is the activation of the Tyrosine Kinase B (TrkB) receptor. TrkB is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The flavone 7,8-dihydroxyflavone (7,8-DHF) has been extensively identified and validated as a potent and selective small-molecule agonist of the TrkB receptor. nih.gov

7,8-DHF mimics the biological functions of BDNF by binding directly to the extracellular domain of the TrkB receptor. nih.gov This binding promotes the dimerization and autophosphorylation of the receptor, which in turn activates its downstream signaling cascades. nih.govdntb.gov.ua As a BDNF mimetic, 7,8-DHF has demonstrated robust therapeutic efficacy in numerous animal models of neurological disorders by promoting neuronal survival and enhancing learning and memory. nih.gov The discovery of a flavone acting as a TrkB agonist provides a powerful therapeutic tool for conditions associated with deficient BDNF signaling. nih.gov

Enzyme and Receptor Pathway Modulation Relevant to Neuroprotection

Beyond direct receptor agonism, related flavones modulate various intracellular pathways that are critical for neuroprotection. The PI3K/Akt pathway , which is downstream of the TrkB receptor, is a key pathway for promoting cell survival and protein synthesis. The related compound 5,7-dimethoxyflavone (DMF) has been shown to stimulate the PI3K/Akt pathway, leading to the activation of the mTOR signaling cascade, which is essential for protein synthesis. nih.gov While this was studied in the context of age-related muscle loss (sarcopenia), this pathway is also fundamental for neuronal health and plasticity. nih.gov

In addition to pro-survival pathways, DMF has been shown to exert neuroprotective effects by reducing neuroinflammation. In animal models, DMF significantly reduced levels of pro-inflammatory markers such as IL-1β, IL-6, and TNF-α. nih.govresearchgate.net Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. nih.gov Furthermore, derivatives of 5-hydroxy-7-methoxyflavone have been found to promote protein synthesis in muscle cells through a mechanism involving intracellular Ca2+ signaling, another ubiquitous signaling pathway vital for neuronal function. nih.gov

Interactions with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of a wide range of endogenous and exogenous compounds. Flavonoids are well-documented modulators of CYP activity, often acting as inhibitors.

Certain insect species utilize cytochrome P450 enzymes to detoxify insecticides, leading to resistance. For instance, the Anopheles minimus enzymes CYP6AA3 and CYP6P7 are implicated in resistance to pyrethroid insecticides through their detoxification activity. nih.gov The inhibition of these enzymes can restore insecticide susceptibility, a strategy of significant interest for vector control.

Research on constituents of the plant Andrographis paniculata has identified flavonoids that can inhibit these specific insect P450s. A close structural analog of the title compound, 5-hydroxy-7,8-dimethoxyflavone, was among four flavones isolated and studied for their inhibitory effects on the benzyloxyresorufin O-debenzylation (BROD) activity of CYP6AA3 and CYP6P7. nih.govresearchgate.net These studies demonstrated that such flavonoids could effectively inhibit the mosquito enzymes. This inhibition led to a synergistic effect on the toxicity of cypermethrin, as demonstrated in cell-based assays using Spodoptera frugiperda (Sf9) cells expressing CYP6AA3 and CYP6P7. nih.gov The findings suggest that flavonoids with this substitution pattern can disrupt the defensive detoxification mechanisms in insects, potentially making them more vulnerable to existing insecticides. nih.govresearchgate.net Molecular docking studies have further reinforced the observed structure-activity relationships between the flavone structures and their modes of inhibition. nih.gov

In mammals, flavonoids interact with various CYP isoforms, which can lead to significant food-drug and herb-drug interactions. The specific arrangement of hydroxyl and methoxy groups on the flavone scaffold is a key determinant of the inhibitory potency and selectivity.

For the CYP1A subfamily, the position of hydroxyl groups is critical. Studies on various hydroxyflavones have shown that 7-hydroxyflavone (B191518) exhibits greater selectivity in its inhibition of CYP1A1 over CYP1A2. mdpi.com The presence of hydroxyl groups generally tends to confer CYP inhibitory activity, whereas their absence may lead to stimulation of certain enzymes. researchgate.net For example, 3,5,7-trihydroxyflavone (galangin) is a potent inhibitor of CYP1A1. nih.gov The introduction of methoxy groups can also modulate this activity. For instance, adding a 4'-methoxy or a 3',4'-dimethoxy group to 5,7-dihydroxyflavone results in active inhibitors of CYP1B1. nih.gov

Regarding CYP3A isoforms, which are responsible for the metabolism of a large percentage of clinical drugs, flavonoid interactions are of particular interest. nih.gov The inhibitory effects of various flavonoid analogs have been documented. For example, 7,8-dihydroxyflavone (DHF), which shares a di-substituted A-ring pattern, has been shown to be a potent inhibitor of CYP3A4. mdpi.com Similarly, other flavonoids like acacetin (B1665396) and chrysin (B1683763) are known inhibitors of CYP3A4. mdpi.commdpi.com The molecular docking analysis of polyhydroxy flavonoids with CYP3A4 suggests that hydroxyl groups at positions C6, C7, and C8 on the A-ring can significantly affect the enzyme's catalytic activity by binding to the substrate-binding site. nih.gov

Table 1: Inhibitory Activity of Flavonoid Analogs on Mammalian CYP Isoforms

| Flavonoid Analog | CYP Isoform | Substrate/Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3,5,7-Trihydroxyflavone (Galangin) | CYP1B1 | EROD | 0.003 | nih.gov |

| 4'-Methoxy-5,7-dihydroxyflavone | CYP1B1 | EROD | 0.014 | nih.gov |

| 3',4'-Dimethoxy-5,7-dihydroxyflavone | CYP1B1 | EROD | 0.019 | nih.gov |

| 7,8-Dihydroxyflavone (DHF) | CYP3A4 | Midazolam 1'-hydroxylation | Potent Inhibitor | mdpi.com |

| Acacetin | CYP3A4 | Testosterone 6β-hydroxylation | 10.9 ± 0.3 | mdpi.com |

| Chrysin | CYP3A4 | Testosterone 6β-hydroxylation | 0.6 ± 0.5 | mdpi.com |

| Luteolin | CYP3A4 | Midazolam 1'-hydroxylation | 4.62 ± 1.26 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Nucleic Acid Interactions

The planar structure of the flavonoid core allows these molecules to interact with nucleic acids, particularly DNA. This interaction is considered a potential mechanism for their anticancer activities.

The flavone skeleton, with its planar chromophore, is capable of interacting with DNA, primarily through intercalation between the base pairs. nih.gov However, studies have generally characterized flavonoids as weak duplex DNA-binding ligands. nih.govnih.gov The binding constants for many flavones with double-stranded DNA are modest, often in the order of 10³ M⁻¹. researchgate.net Beyond simple duplex DNA, some flavonoids like baicalein (B1667712) and quercetin (B1663063) have demonstrated a stronger binding affinity for higher-order DNA structures, such as triplex and quadruplex DNA, which are found in specific regions like telomeres. nih.govnih.gov

The nature and position of substituents on the flavone scaffold significantly modulate its affinity for DNA. nih.gov Structure-activity relationship studies have pinpointed hydroxyl groups as being particularly important for DNA binding. researchgate.net

The 7-position hydroxyl group has been identified as highly relevant for binding to the DNA double helix. researchgate.net This is supported by the observation that substituting this hydroxyl group, for example by converting it to a methoxy group (as seen in 7-methoxyflavone), leads to a reduction in the DNA binding constant. researchgate.net While the presence of a hydroxyl or methoxy group at the C7 position appears to be vital for interaction within certain receptor pockets, methylation can decrease the affinity for direct DNA binding. researchgate.net Methoxy groups can reduce the efficacy of intercalation with DNA base pairs due to steric hindrance. mdpi.com Furthermore, the electron-donating nature of methoxy groups can increase the electron density of the flavone rings, which may lead to less favorable interactions with the electron-rich aromatic nucleobases in DNA. mdpi.com

Table 2: Influence of Substitutions on Flavone-DNA Binding

| Substitution Feature | Effect on DNA Binding Affinity | Rationale / Observation | Reference |

|---|---|---|---|

| Planar Flavone Scaffold | Enables interaction | Allows for intercalation between DNA base pairs. | nih.gov |

| Hydroxyl Groups | Generally increases affinity | The 7-OH position is identified as particularly important for binding to the double helix. | researchgate.net |

| Methoxy Groups | Generally decreases affinity | Can cause steric hindrance and less favorable electronic interactions with nucleobases. | researchgate.netmdpi.com |

| Sugar Residues (Glycosylation) | Decreases affinity | Can decrease binding affinity to duplex DNA by up to a factor of 10 compared to the aglycone. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Other Proposed Molecular Targets and Pathways

Beyond direct interactions with P450 enzymes and DNA, various molecular targets and pathways have been proposed for flavonoids that are structurally related to this compound. These findings suggest a multi-target mode of action for this class of compounds.

Studies on 7,8-dihydroxyflavone have shown that it is a potent inhibitor of xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. mdpi.com For other methoxyflavones like 5,7-dimethoxyflavone, proposed targets include components of the GABAergic pathway, specifically the GABRA1 and GABRG2 receptors. This same compound has also been shown to influence pathways related to protein turnover and mitochondrial biogenesis, which are relevant in conditions like sarcopenia. Specifically, it was found to stimulate the PI3K-Akt pathway, which in turn activates mTOR-related pathways for protein synthesis. Derivatives of 5-hydroxy-7-methoxyflavone have been found to induce skeletal muscle hypertrophy, a process that requires intracellular calcium signaling.

Inhibition of Drug Efflux Pumps

There is currently no specific scientific literature available that details the activity of this compound as an inhibitor of microbial or cancer cell drug efflux pumps. Research on other flavonoids, such as 5-hydroxy-7,4'-dimethoxyflavone, has shown inhibitory effects on drug efflux pumps in Candida albicans, but similar studies have not been published for this compound. nih.govresearchgate.net

Modulation of Antioxidant Enzymes

Detailed studies focusing on the direct modulatory effects of this compound on specific antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) have not been identified in a review of scientific publications. While flavonoids as a class are known for their antioxidant properties, the specific interactions of this compound with enzymatic antioxidant systems remain an uninvestigated area. nih.gov

Antifungal Mechanisms

While related compounds like 5-hydroxy-7,4'-dimethoxyflavone have been isolated and characterized for their antifungal properties and mechanisms, including ergosterol (B1671047) synthesis inhibition, similar detailed mechanistic studies for this compound are absent from the available research. nih.govresearchgate.net Its potential as an antifungal agent and its specific molecular targets within fungal cells have not yet been determined.

Structure Activity Relationship Sar Studies of 7 Hydroxy 5,8 Dimethoxyflavone and Its Derivatives

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Activities

The presence and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical determinants of a flavonoid's bioactivity. These functional groups affect the molecule's polarity, electron distribution, and ability to interact with biological targets such as enzymes and receptors.

The substitution pattern of hydroxyl and methoxy groups on the flavone (B191248) core is crucial for anti-inflammatory activity. Studies have shown that a planar ring structure, unsaturation at the C₂–C₃ position, and the specific placement of hydroxyl groups are important for this property. nih.gov For instance, hydroxyl groups at the 3' and 4' positions of the B-ring are considered very important for anti-inflammatory action. nih.gov

Research on flavone and its methoxy derivatives has revealed distinct SAR profiles. In acute inflammation models, flavone and its 3, 6, 7, and 2'-methoxy derivatives demonstrated dose-related anti-inflammatory activity. ijpsonline.com Conversely, flavanone (B1672756) (which lacks the C₂-C₃ double bond) and flavones with methoxy groups at the 5- or 4'-positions showed no anti-inflammatory response in the same model. ijpsonline.com This suggests that both the core structure and the methoxy group position are key factors. Furthermore, the presence of a methoxy group at the C7 position, as seen in the subject compound, has been linked to enhanced anti-inflammatory activity. nih.gov

| Compound | Substitution Pattern | Reported Anti-inflammatory Activity (Acute Model) | Reference |

|---|---|---|---|

| Flavone | Unsubstituted | Active | ijpsonline.com |

| 3-Methoxyflavone | 3-OCH₃ | Active | ijpsonline.com |

| 5-Methoxyflavone | 5-OCH₃ | Inactive | ijpsonline.com |

| 6-Methoxyflavone | 6-OCH₃ | Active | ijpsonline.com |

| 7-Methoxyflavone | 7-OCH₃ | Active | ijpsonline.com |

| 4'-Methoxyflavone | 4'-OCH₃ | Inactive | ijpsonline.com |

| Flavanone | Saturated C₂-C₃ bond | Inactive | ijpsonline.com |

The neuroprotective effects of flavonoids are also heavily dependent on their substitution patterns. Specific structural features have been identified as vital for conferring protection against neurodegeneration and oxidative stress-induced neurotoxicity. nih.govmdpi.com

SAR analyses have indicated that for flavones, a methoxy substituent at the C7 position of ring A and a hydroxy group at position C3' of ring B play a crucial role in neuroprotective and antioxidant activity. nih.govmdpi.com The addition of hydroxyl groups generally enhances neuro-differentiating activity. mdpi.com For example, 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has been shown to exert significant neuroprotective effects on dopaminergic neurons. nih.gov Interestingly, upon oral administration in monkeys, 7,8-DHF is metabolized into 7-hydroxy-8-methoxyflavone, a compound structurally similar to 7-Hydroxy-5,8-Dimethoxyflavone, which retains neuroprotective capabilities. nih.gov

Furthermore, studies on related flavanones suggest that an ortho hydroxy-methoxy pair on the B ring can contribute to protective effects against Aβ toxicity. semanticscholar.org The ROS scavenging properties of flavonoids, which contribute to their neuroprotective effects, are also linked to structural features like the C₂-C₃ double bond and the 4-carbonyl group. mdpi.com

Flavonoids are well-known modulators of cytochrome P450 (CYP) enzymes, which are central to drug metabolism. The inhibitory potency and selectivity of flavonoids against different CYP isozymes are highly influenced by the number and position of hydroxyl and methoxy groups. nih.gov Generally, flavonoids with one or more hydroxyl groups tend to be inhibitory, while those lacking them may act as inducers. akjournals.com

Hydroxylation at specific positions can dramatically decrease the 50% inhibition concentration (IC₅₀). For instance, hydroxylation of the flavone backbone at positions 3, 5, or 7 decreases the IC₅₀ for CYP1B1. nih.gov Flavones hydroxylated at positions 5 and 7 of the A ring have been shown to decrease CYP3A4 enzyme activity. mdpi.com The presence of hydroxyl groups at C5, C7, and C4' is associated with potent inhibition of CYP3 enzymes. akjournals.com

The position of methoxy groups also plays a significant role. A methoxy group at the 4'-position can increase the inhibitory activity against the CYP1 family, whereas a methoxy group at position 6 or 7 may reduce inhibition. akjournals.com However, other studies have noted remarkable CYP1A1 and CYP1B1 inhibition by 5,7-dimethoxyflavone (B190784). akjournals.com This indicates that the interplay between different substituents determines the final inhibitory profile.

| Flavonoid Derivative | CYP Isozyme | Effect | Reference |

|---|---|---|---|

| 3-Hydroxyflavone | CYP1B1 | Inhibitory (IC₅₀ = 0.09 µM vs 0.6 µM for flavone) | nih.gov |

| 5-Hydroxyflavone | CYP1B1 | Inhibitory (IC₅₀ = 0.21 µM) | nih.gov |

| 7-Hydroxyflavone (B191518) | CYP1B1 | Inhibitory (IC₅₀ = 0.25 µM) | nih.gov |

| 5,7-Dihydroxyflavone | CYP1B1 | Inhibitory (IC₅₀ = 0.27 µM) | nih.gov |

| 4'-Methoxy-5,7-dihydroxyflavone | CYP1B1 | Potent Inhibitor (IC₅₀ = 0.014 µM) | nih.gov |

| 7-Hydroxyflavone | CYP1A1 | Selective inhibition over CYP1A2 | mdpi.com |

| 5,7-Dimethoxyflavone | CYP1A1, CYP1B1 | Remarkable inhibition | akjournals.com |

The ability of flavonoids to interact with DNA is a key aspect of their potential as therapeutic agents. This interaction is primarily non-covalent, often through intercalation between DNA base pairs. The structure-activity relationship for DNA binding is influenced by the substitution pattern on the flavone scaffold.

Studies have identified hydroxyl groups as important for DNA binding, with the 7-position being particularly relevant for interaction with the double helix. iiarjournals.orgiiarjournals.org The presence of a hydroxyl group at C7, as in 7-hydroxyflavone, enhances binding. iiarjournals.orgiiarjournals.org This is further supported by the observation that substituting the hydroxyl groups at the 5 and 7 positions reduces the binding constant. iiarjournals.org Specifically, the conversion of a hydroxyl group to a methoxy group, as in 7-methoxyflavone, leads to a reduction in the DNA binding constant, suggesting that methoxylation is detrimental to this interaction. iiarjournals.orgiiarjournals.orgrsc.org The introduction of a hydroxyl group is generally considered conducive to DNA interaction, while methoxy groups have the opposite effect, possibly due to steric hindrance. rsc.org

Significance of Flavone Core Modifications

Modifications to the central C6-C3-C6 flavone core have a profound impact on biological activity. Key structural features of the core, such as the C₂-C₃ double bond and the C4-keto group, are essential for various effects.

The double bond between C2 and C3 in the C-ring is a critical feature that distinguishes flavones from flavanones. This bond extends the π-conjugation to the carbonyl group, which is significant for the radical scavenging and antioxidant capacity of the molecule. nih.govtandfonline.commdpi.com The absence of this double bond in flavanones results in a non-planar B ring and generally alters the biological profile. mdpi.com For example, while certain methoxyflavones show acute anti-inflammatory activity, the corresponding flavanone is inactive. ijpsonline.com

The C4-keto group is another crucial element. Its presence is considered a key feature for the antimutagenic activity of flavonoids. oup.com The ability of this keto group to participate in hydrogen bonding and interact with biological targets is fundamental to many of the observed activities of flavones.

Comparative Analysis with Structurally Related Flavones and Flavanones

Comparing the activities of structurally similar flavonoids provides valuable SAR insights. The primary difference between flavones and flavanones is the saturation of the C₂-C₃ bond in flavanones. nih.gov This single structural change can lead to significant differences in biological activity.

For antioxidant activity, the hydroxylation pattern, particularly a catechol group (ortho-dihydroxy) in the B-ring, can be more determinant than the core structure. tandfonline.com For example, quercetin (B1663063) (a flavone) and taxifolin (B1681242) (a flavanone) possess the same 3,5,7,3',4'-pentahydroxy substitution pattern and exhibit comparable antioxidant activities, suggesting the B-ring structure is paramount in this context. tandfonline.com

In the context of CYP inhibition, the planar structure of flavones is considered a factor in their potent inhibitory effect on certain enzymes like CYP1A2. akjournals.com The more flexible, non-planar structure of flavanones can lead to different inhibitory profiles. For instance, flavones hydroxylated at positions 5 and 7 are known to decrease CYP3A4 activity. mdpi.com

The DNA binding affinity is also strongly affected by the planarity of the molecule. The planar structure of flavones is more suitable for intercalation into the DNA double helix compared to the non-planar structure of flavanones. researchgate.net

Advanced Research Methodologies and Techniques

In Vitro Cellular Models for Efficacy and Mechanism Elucidation

In vitro cell-based assays represent a fundamental approach to screening and characterizing the bioactivity of flavonoids. These models offer controlled environments to study specific cellular and molecular pathways.

Macrophage and Monocyte Cell Lines (e.g., RAW 264.7, THP-1)

Macrophage and monocyte cell lines are instrumental in studying the anti-inflammatory properties of flavonoids. The RAW 264.7 murine macrophage cell line, when stimulated with lipopolysaccharide (LPS), provides a robust model of inflammation. Studies on flavonoids structurally similar to 7-Hydroxy-5,8-Dimethoxyflavone have demonstrated significant anti-inflammatory effects. For instance, 7,8-dihydroxyflavone (B1666355) has been shown to dose-dependently reduce the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-activated RAW 264.7 cells. nih.gov This inhibition is achieved through the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further mechanistic insights reveal that these effects are mediated through the inhibition of the JNK and NF-κB signaling pathways. nih.gov

Similarly, 5-hydroxy-3′,4′,7-trimethoxyflavone has been found to significantly inhibit NO production and reduce the secretion of TNF-α, IL-6, and IL-1β in a concentration-dependent manner in RAW 264.7 cells. researchgate.net The human monocytic cell line, THP-1, is another critical model, often used to study monocyte adhesion to endothelial cells, a key event in inflammation. Research on 5,7-dimethoxyflavone (B190784) has explored its impact on THP-1 cell adhesion, providing insights into its potential anti-atherosclerotic properties. researchgate.net

Table 1: Effects of Related Flavonoids on Macrophage and Monocyte Cell Lines

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 7,8-Dihydroxyflavone | RAW 264.7 | Inhibition of NO, PGE2, TNF-α, IL-6 production; Downregulation of iNOS and COX-2 mRNA; Inhibition of JNK and NF-κB pathways. | nih.govnih.gov |

| 5-Hydroxy-3′,4′,7-trimethoxyflavone | RAW 264.7 | Significant inhibition of NO production; Reduction of TNF-α, IL-6, and IL-1β secretion. | researchgate.net |

| 5,7-Dimethoxyflavone | THP-1 | Studied for its effects on monocyte adhesion. | researchgate.net |

Cancer Cell Lines (e.g., KB, MCF-7, CCRF-CEM, MKN28, MKN45, GES 1)

A variety of cancer cell lines have been utilized to investigate the anti-proliferative and apoptotic effects of flavonoids. In the context of gastric cancer, the human cell lines MKN28 and MKN45 have been used to study the effects of 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone. This compound was found to significantly reduce the proliferation of both MKN28 and MKN45 cells, induce apoptosis, and cause cell cycle arrest in the G1 phase. nih.govnih.gov Notably, it did not affect the viability of the normal human gastric epithelial cell line, GES-1, suggesting a degree of selectivity for cancer cells. nih.govnih.gov The mechanism of action in MKN28 cells involves the upregulation of miR-145 and the downregulation of the PI3K/AKT signaling pathway. nih.govnih.gov

The MCF-7 human breast cancer cell line is another important model. Research on 5-hydroxy 3′,4′,7-trimethoxyflavone has demonstrated its ability to inhibit proliferation and induce apoptosis in these cells. researchgate.net The apoptotic mechanism involves the modulation of key regulatory proteins such as p53, Bcl-2, and Bax. researchgate.net

The CCRF-CEM cell line, derived from a patient with acute lymphoblastic leukemia, is a widely used model for hematological malignancies. addexbio.com While specific studies on this compound in this cell line are not prevalent, its established use in screening anti-cancer compounds makes it a relevant model for future investigations. nih.gov Information regarding the use of the KB oral cancer cell line in the context of this specific flavone (B191248) is limited.

Table 2: Anti-Cancer Activity of Related Flavonoids in Various Cell Lines

| Compound | Cell Line | Cell Type | Key Findings | Reference |

|---|---|---|---|---|

| 5,7,2,5-Tetrahydroxy-8,6-dimethoxyflavone | MKN28, MKN45 | Human Gastric Cancer | Reduced proliferation, induced apoptosis, G1 cell cycle arrest. | nih.govnih.gov |

| 5,7,2,5-Tetrahydroxy-8,6-dimethoxyflavone | GES 1 | Normal Human Gastric Epithelium | No significant change in cell viability. | nih.govnih.gov |

| 5-Hydroxy 3′,4′,7-trimethoxyflavone | MCF-7 | Human Breast Cancer | Inhibition of proliferation, induction of apoptosis. | researchgate.net |

Neuronal Cell Models

To explore the neuroprotective potential of flavonoids, neuronal cell models are indispensable. The human neuroblastoma cell line SH-SY5Y is commonly used to model neuronal damage. For example, 7,8-dihydroxyflavone has been shown to protect SH-SY5Y cells from high glucose-induced toxicity, a model for diabetic neuropathy. biomolther.org This protective effect is attributed to its potent antioxidant activity, which reduces intracellular reactive oxygen species (ROS), thereby inhibiting cell death and apoptosis. biomolther.org

Myotube Culture Systems (e.g., C2C12)

The C2C12 murine myoblast cell line is a standard model for studying skeletal muscle physiology, including myotube formation and hypertrophy. Research on 5-hydroxy-7-methoxyflavone derivatives has demonstrated their ability to increase myotube diameter in C2C12 cells. nih.gov This hypertrophic effect is linked to the promotion of protein synthesis and is dependent on intracellular calcium signaling. nih.gov Interestingly, in the same study, 5,7-dimethoxyflavone derivatives did not show a similar effect on myotube size, highlighting the importance of specific structural features for this biological activity. nih.gov

Barrier Models (e.g., Caco-2 monolayer)

In Vivo Animal Models for Pre-clinical Evaluation

Following promising in vitro results, in vivo animal models are essential for the preclinical evaluation of a compound's efficacy and to understand its physiological effects in a whole organism. Various rodent models are commonly employed to study anti-inflammatory, anti-cancer, neuroprotective, and muscle-enhancing properties.

For investigating anti-inflammatory activity, models such as carrageenan-induced paw edema in rats are frequently used to assess the acute anti-inflammatory effects of a test compound. ijpras.com Ultraviolet-induced erythema in guinea pigs is another model for evaluating anti-inflammatory action. ijpras.com

In the context of muscle physiology, senescence-accelerated mouse-prone 1 (SAMP1) mice have been used to evaluate the effects of a mixture of 5-hydroxy-7-methoxyflavone derivatives. nih.govresearchgate.net Dietary administration of this mixture resulted in an increase in the soleus muscle size and mass, corroborating the in vitro findings in C2C12 cells. nih.govresearchgate.net Another study utilized aged mice to demonstrate that 5,7-dimethoxyflavone can suppress sarcopenia by regulating pathways involved in protein turnover and mitochondrial biogenesis. nih.gov

For neuroprotective studies, various animal models of neuropsychiatric and neurodegenerative diseases are employed. For instance, the therapeutic effects of 7,8-dihydroxyflavone have been investigated in animal models of Alzheimer's disease, Parkinson's disease, and depression, where it has been shown to alleviate cognitive and motor deficits. nih.gov Furthermore, 5,7-dimethoxyflavone has been studied in memory-impaired mice, where it demonstrated neuroprotective effects. nih.gov

Table 3: In Vivo Effects of Related Flavonoids in Animal Models

| Compound/Mixture | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone derivatives mixture | SAMP1 mice | Increased soleus muscle size and mass. | nih.govresearchgate.net |

| 5,7-Dimethoxyflavone | Aged mice | Suppression of sarcopenia. | nih.gov |

| 7,8-Dihydroxyflavone | Various models of neuropsychiatric disorders | Alleviation of cognitive and motor deficits. | nih.gov |

| 5,7-Dimethoxyflavone | Memory-impaired mice | Demonstrated neuroprotective effects. | nih.gov |

Inflammation Models

While direct studies on this compound in inflammation models are not extensively documented in publicly available research, the broader class of polymethoxyflavonoids (PMFs) and hydroxylated polymethoxyflavonoids (HPMFs), to which this compound belongs, has been the subject of significant anti-inflammatory research. mdpi.comtandfonline.comisnff-jfb.com These studies often utilize established in vitro and in vivo models to assess the anti-inflammatory potential of these compounds.

Commonly employed in vitro models include lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. researchgate.net In these models, researchers measure the ability of the flavonoid to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net Furthermore, the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is often evaluated at the mRNA and protein levels. frontiersin.org The modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, is also a key area of investigation. tandfonline.com

For in vivo assessments, animal models of inflammation are utilized. These can include carrageenan-induced paw edema in rodents, which is a model of acute inflammation. In such studies, the reduction in paw swelling is a primary endpoint. Other models may involve the induction of systemic inflammation to study the effects on cytokine production, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). frontiersin.org

Although specific data for this compound is scarce, the established anti-inflammatory activity of other structurally similar PMFs suggests that it may warrant investigation using these standardized inflammation models. mdpi.com

Neurodegeneration Models (e.g., Parkinson's Disease Models)

Direct experimental research on the effects of this compound in neurodegeneration models, including those for Parkinson's disease, is limited in the current scientific literature. However, the neuroprotective potential of the broader class of polymethoxyflavonoids (PMFs) has been explored in various experimental settings. nih.govnih.gov These studies provide a framework for potential future investigations into the specific effects of this compound.

In the context of Parkinson's disease research, both in vitro and in vivo models are employed. In vitro models often involve neuronal cell lines, such as SH-SY5Y neuroblastoma cells, exposed to neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP. These toxins induce oxidative stress and mitochondrial dysfunction, leading to cell death, thus mimicking some of the pathological processes of Parkinson's disease. The protective effects of compounds are assessed by measuring cell viability, apoptosis, and the levels of reactive oxygen species (ROS).

In vivo research frequently utilizes rodent models where Parkinson's-like pathology is induced by the administration of neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or rotenone. These models result in the loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine (B1211576) levels, which are hallmark features of Parkinson's disease. Behavioral tests, such as the rotarod test and open-field test, are used to assess motor function. Post-mortem analysis of brain tissue involves techniques like immunohistochemistry to quantify dopaminergic neuron survival and high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites.

Given the neuroprotective effects observed with other PMFs, investigating this compound in these well-established neurodegeneration models could provide valuable insights into its potential therapeutic relevance for diseases like Parkinson's. nih.govbiorxiv.org

Muscle Hypertrophy Models

There is currently a lack of specific research on the effects of this compound in muscle hypertrophy models. However, studies on other flavonoids provide a basis for how such investigations could be structured. researchgate.netnih.gov Research in this area typically employs both in vitro and in vivo models to understand the molecular mechanisms underlying muscle growth.

In vitro models commonly use C2C12 myoblasts, a mouse muscle cell line that can be differentiated into myotubes. These myotubes can then be treated with the compound of interest to assess its effects on protein synthesis, a key process in muscle hypertrophy. nih.gov Techniques such as Western blotting are used to measure the phosphorylation status of key proteins in the Akt/mTOR signaling pathway, which is a central regulator of muscle protein synthesis. nih.gov Myotube diameter can also be measured as a direct indicator of hypertrophy.

In vivo studies often involve animal models subjected to stimuli that induce muscle growth, such as resistance exercise or synergist ablation. The effects of a compound on muscle mass and fiber size are then evaluated. Histological analysis of muscle cross-sections is used to determine the cross-sectional area (CSA) of muscle fibers. Molecular analyses of muscle tissue can also be performed to examine the expression of genes and proteins involved in muscle protein synthesis and breakdown. While polyphenols, in general, have been investigated for their effects on muscle health, specific data on polymethoxyflavonoids and their direct role in muscle hypertrophy is an emerging area of research. mdpi.comfrontiersin.org

Spectroscopic and Chromatographic Techniques for Compound Analysis

The precise identification and characterization of this compound, like other natural products, rely on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide information on the number and chemical environment of the protons in the molecule. This would include signals for the methoxy (B1213986) groups, aromatic protons on the A and B rings, and the proton of the hydroxyl group. The coupling patterns between adjacent protons would help to determine their relative positions on the flavonoid skeleton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, carbonyl, methoxy) and its electronic environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. For this compound, HRESIMS would be used to measure the exact mass of the molecular ion. This allows for the unambiguous determination of its molecular formula (C₁₇H₁₄O₅). The high resolving power of the instrument distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of a newly isolated or synthesized compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective analytical technique used for the detection and quantification of compounds in complex mixtures, such as plant extracts. nih.govresearchgate.netsemanticscholar.org In the analysis of this compound, a liquid chromatography system, often an Ultra-High-Performance Liquid Chromatography (UPLC) system, would be used to separate the compound from other components in a sample. semanticscholar.org The separation is typically achieved on a reversed-phase column.

The eluent from the LC system is then introduced into a mass spectrometer, where the compound is ionized (e.g., by electrospray ionization) and detected. Tandem mass spectrometry (MS/MS) is then used for specific and sensitive detection. In this mode, the molecular ion of this compound is selected and fragmented, and a specific fragment ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for accurate quantification even at very low concentrations. The fragmentation pattern of the molecule provides additional structural confirmation. researchgate.net

UV-Vis and Infrared (IR) Spectroscopy

Spectroscopic methods are fundamental in elucidating the structure of chemical compounds like this compound. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophore system. For flavones, the UV-Vis spectrum typically displays two characteristic absorption bands. These correspond to the benzoyl system (Band II, typically 240–285 nm) and the cinnamoyl system (Band I, typically 300–400 nm). The absorption spectrum of the structurally related 5,7-dimethoxyflavone shows these characteristic features, which are crucial for confirming the flavone backbone. researchgate.net

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. In the IR spectrum of a compound like this compound, characteristic absorption bands would be expected that confirm its structure. For instance, studies on the related compound 5,4'-dihydroxy-6,7-dimethoxyflavone show distinct peaks corresponding to a hydroxyl (-OH) group stretch around 3425 cm⁻¹, a carbonyl (C=O) group stretch from the γ-pyrone ring near 1632 cm⁻¹, and bands for the aromatic C=C bonds. rsc.org The presence of methoxy groups would also be confirmed by characteristic C-O stretching vibrations.

Computational and In Silico Approaches

Computational methods are increasingly used to predict and analyze the biological activities of natural compounds, providing insights into their mechanisms of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is used to forecast the binding affinity and interaction between a ligand, such as a flavonoid, and a target protein.

While specific molecular docking studies for this compound are not extensively detailed, research on its isomer, 5-Hydroxy-7,8-dimethoxyflavone , provides a clear example of this methodology's application. In these studies, the isomer was docked against key protein targets involved in inflammation, such as AKT1, VEGFA, and EGFR. nih.gov The analysis revealed favorable binding affinities, expressed as binding energy scores, and identified the specific amino acid residues within the protein's active site that form hydrogen bonds and other interactions with the flavonoid. nih.gov For example, 5-Hydroxy-7,8-dimethoxyflavone formed stable hydrogen bonds with Asn54 and Thr82 within the active site of AKT1. nih.gov Such studies are crucial for understanding the structural basis of a compound's biological activity.

Table 1: Example of Molecular Docking Results for the Isomer 5-Hydroxy-7,8-dimethoxyflavone

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| AKT1 | -9.2 | Asn54, Thr82 |

| VEGFA | -6.0 | Cys61, Asn62 |

Data derived from a study on 5-Hydroxy-7,8-dimethoxyflavone. nih.gov

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the complex interactions between drug molecules and multiple targets within a biological network. e-century.us This methodology helps to elucidate the multi-target, multi-pathway mechanisms of action for chemical compounds.

This approach has been effectively used to investigate the therapeutic potential of flavonoids. For example, a network pharmacology study on the constituents of Dodonaea angustifolia identified 5-Hydroxy-7,8-dimethoxyflavone as a key active compound. nih.gov The analysis constructed compound-target-pathway networks, which revealed that the compound's anti-inflammatory effects were associated with its interaction with key targets including AKT1, Vascular Endothelial Growth Factor A (VEGFA), and Epidermal Growth Factor Receptor (EGFR). nih.gov The study further linked these targets to significant signaling pathways like the PI3K-Akt pathway. nih.gov

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. An integrated network pharmacology and virtual screening approach was utilized to identify potential anti-inflammatory flavonoids from Dodonaea angustifolia. nih.gov This screening process successfully highlighted 5-Hydroxy-7,8-dimethoxyflavone as one of the primary active components, predicting its interaction with various anti-inflammatory targets. nih.gov This demonstrates the power of virtual screening to efficiently narrow down candidates from a vast chemical space for further experimental validation.

Biochemical and Molecular Biology Assays

Following computational predictions, biochemical and molecular biology assays are essential for experimental validation of a compound's activity and mechanism of action.

A reporter gene assay is a laboratory technique used to study the regulation of gene expression. In this assay, a reporter gene (e.g., luciferase or β-galactosidase), which encodes a readily measurable protein, is fused to a regulatory sequence of interest. The activity of the reporter protein is used as an indirect measure of the transcriptional activity of the target regulatory sequence.

While specific studies employing reporter gene assays for this compound have not been detailed in the available literature, this technique would be a logical next step to validate the predictions from in silico studies. For instance, based on the network pharmacology analysis of its isomer, which implicated the PI3K-Akt signaling pathway, a reporter gene assay could be designed. nih.gov Researchers could use a reporter construct driven by a promoter containing binding sites for a transcription factor downstream of Akt signaling, such as NF-κB. By treating cells containing this construct with this compound, one could measure changes in reporter gene expression to determine if the compound modulates the activity of this specific pathway.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Hydroxy-7,8-dimethoxyflavone |

| 5,7-dimethoxyflavone |

| 5,4'-dihydroxy-6,7-dimethoxyflavone |

| 6-Methoxykaempferol |

| Luciferase |

Cell Viability and Apoptosis Assays (e.g., MTT, Flow Cytometry)

There is a lack of specific published studies detailing the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays or flow cytometry to evaluate the effects of this compound on cell viability and apoptosis. While these techniques are standard for assessing the cytotoxic and apoptotic potential of various flavonoids, dedicated research on this particular compound is not available. For related compounds, such as 5,7-dimethoxyflavone and various other hydroxyflavones, MTT assays have been employed to determine their effects on the proliferation of cancer cell lines. nih.govamazonaws.com Similarly, flow cytometry is a common method to analyze the stages of apoptosis induced by other flavonoids, but specific data for this compound is absent. nih.govnih.gov

Western Blotting for Protein Expression Analysis

No specific studies utilizing western blotting to analyze changes in protein expression in response to treatment with this compound could be identified. This technique is crucial for elucidating the molecular mechanisms of action of a compound by detecting changes in the levels of specific proteins involved in cellular pathways like apoptosis or cell cycle regulation. Research on analogous compounds, such as 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone derivatives, has employed western blotting to investigate their effects on various protein targets. mdpi.comnih.gov However, this information cannot be directly extrapolated to this compound.

DNA Binding Assays (e.g., Competition Dialysis)

There is no available research that has employed DNA binding assays, such as competition dialysis, to investigate the interaction of this compound with DNA. Competition dialysis is a powerful technique for determining the binding affinity and sequence or structural selectivity of small molecules to nucleic acids. nih.gov The absence of such studies indicates a gap in the understanding of the potential interaction of this specific flavone with genetic material.

Enzyme Activity Assays (e.g., for P450s, antioxidant enzymes)

Specific data from enzyme activity assays to determine the effect of this compound on cytochrome P450 (P450) enzymes or antioxidant enzymes are not available in the reviewed literature. P450 enzymes are critical for the metabolism of many compounds, and assays to determine a substance's inhibitory or inductive effect on these enzymes are vital for predicting potential drug interactions. nih.gov Similarly, assays for antioxidant enzymes would be necessary to quantify the direct antioxidant potential of this compound. While the antioxidant properties of other flavonoids like 7,8-dihydroxyflavone have been studied, such data for this compound is missing. nih.gov

Future Research Directions and Therapeutic Potential

Elucidation of Novel Molecular Targets and Signaling Cascades

A primary frontier in the investigation of 7-Hydroxy-5,8-Dimethoxyflavone is the identification of its specific molecular targets and the signaling pathways it modulates. Research on structurally similar flavonoids provides a roadmap for these future investigations. For instance, related compounds have been shown to interact with key cellular signaling networks involved in inflammation, cell proliferation, and oxidative stress.

Future studies will likely employ advanced proteomic and genomic techniques to uncover the direct binding partners of this compound within the cell. Investigating its influence on critical signaling cascades is paramount. Research on compounds like 5,8-Dihydroxy-4,7-dimethoxyflavone has shown modulation of the ROS/p38 MAPK/Nrf2 pathway, which is crucial for cellular antioxidant responses. researchgate.net Similarly, other polymethoxyflavones (PMFs) are known to suppress growth in cancer cells by inhibiting the MAPK and Akt signaling pathways. nih.gov It is hypothesized that this compound may operate through similar mechanisms. Elucidating these pathways will be crucial for understanding its therapeutic effects and identifying potential disease contexts where it could be most effective.

Table 1: Potential Signaling Pathways for Investigation

| Signaling Pathway | Potential Role in Therapeutic Effect | Example from Related Flavonoids |

|---|---|---|

| MAPK/ERK Pathway | Regulation of cell proliferation, differentiation, and apoptosis. | Inhibition by 5,6,7,3′,4′,5′-Hexamethoxyflavone in breast cancer cells. nih.gov |

| PI3K/Akt Pathway | Control of cell survival, growth, and metabolism. | Suppression by various polymethoxyflavones. nih.gov |

| Nrf2/HO-1 Pathway | Cellular defense against oxidative stress. | Activation by 5,8-Dihydroxy-4,7-dimethoxyflavone in cardiac fibroblasts. researchgate.net |

| NF-κB Pathway | Master regulator of inflammation and immune responses. | Inhibition is a common mechanism for many anti-inflammatory flavonoids. mdpi.com |

Exploration of Combination Therapies with Existing Agents

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a promising strategy in modern therapeutics, particularly in treating complex diseases like cancer. researchgate.net Flavonoids have demonstrated synergistic potential when combined with existing chemotherapeutic drugs and other natural compounds. mdpi.comresearchgate.net

Future research should focus on evaluating this compound in combination with conventional drugs. One key area of exploration is its potential to reverse multidrug resistance, a major hurdle in cancer treatment. Certain flavones have been shown to inhibit the function of drug efflux pumps like the breast cancer resistance protein (BCRP)/ABCG2, thereby resensitizing resistant cells to chemotherapy. nih.gov Investigating whether this compound can act as a chemosensitizer could open new avenues for its use in oncology. Furthermore, combining it with other bioactive flavonoids or polyphenols could lead to enhanced therapeutic efficacy due to multi-target effects on complex disease pathways. mdpi.com

Development of Advanced Delivery Systems

A significant challenge for the therapeutic application of many flavonoids, including likely this compound, is their poor water solubility and limited oral bioavailability. nih.govnih.gov These properties can hinder their absorption and delivery to target tissues, thereby limiting their clinical efficacy.

To overcome these limitations, the development of advanced delivery systems is essential. Nanoencapsulation represents a viable and promising strategy. nih.gov Loading the flavonoid into nanocarriers can protect it from degradation, improve its solubility, enhance cellular uptake, and enable targeted delivery to specific sites of action. nih.govmdpi.com

Table 2: Advanced Delivery Systems for Flavonoids

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. | Improved bioavailability, reduced toxicity, and targeted delivery. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. | Controlled and sustained release, protection from degradation, enhanced stability. mdpi.com |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Suitable for topical delivery, providing controlled release and improved skin penetration. nih.gov |

| Cyclodextrin Complexes | Inclusion complexes formed with cyclic oligosaccharides (cyclodextrins). | Significantly increases water solubility and stability. nih.gov |

Bioengineering and Synthetic Biology Approaches for Production

The natural abundance of specific flavonoids like this compound in plants can be low, making extraction a costly and often inefficient process for large-scale production. mdpi.comfrontiersin.org Metabolic engineering and synthetic biology offer powerful and sustainable alternatives for producing high-value plant secondary metabolites. nih.gov